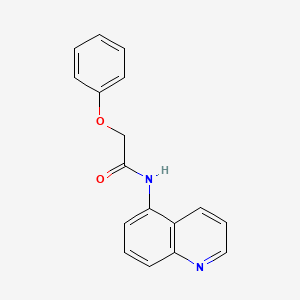
2-phenoxy-N-(quinolin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(quinolin-5-yl)acetamide is a compound that belongs to the class of phenoxy acetamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phenoxy group attached to an acetamide moiety, which is further connected to a quinoline ring. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(quinolin-5-yl)acetamide typically involves the coupling of a phenoxy acetic acid derivative with a quinoline-based amine. One common method includes the following steps:
Preparation of Phenoxy Acetic Acid Derivative: Phenoxy acetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Coupling Reaction: The acid chloride is then reacted with quinolin-5-ylamine in the presence of a base such as triethylamine (TEA) or pyridine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenoxy-N-(quinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxy radicals or quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the acetamide group in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives or phenoxy radicals.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted acetamide derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-phenoxy-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the phenoxy group can interact with enzymes, inhibiting their activity and affecting cellular functions. These interactions result in the compound’s antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
2-phenoxy-N-(quinolin-5-yl)acetamide can be compared with other phenoxy acetamide derivatives such as:
2-phenoxy-N-(quinolin-6-yl)acetamide: Similar structure but with the quinoline ring attached at a different position.
2-phenoxy-N-(quinolin-4-yl)acetamide: Another isomer with the quinoline ring attached at the 4-position.
2-phenoxy-N-(quinolin-3-yl)acetamide: Quinoline ring attached at the 3-position.
These compounds share similar chemical properties but may exhibit different biological activities due to the positional isomerism of the quinoline ring.
Propriétés
Formule moléculaire |
C17H14N2O2 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
2-phenoxy-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C17H14N2O2/c20-17(12-21-13-6-2-1-3-7-13)19-16-10-4-9-15-14(16)8-5-11-18-15/h1-11H,12H2,(H,19,20) |
Clé InChI |
QWHINLMEDZDRAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


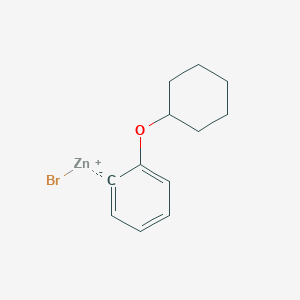

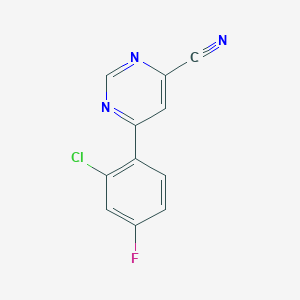
![6-methyl-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one](/img/structure/B14880337.png)
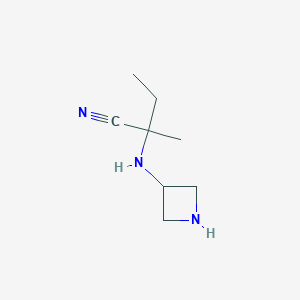
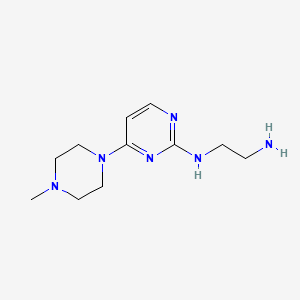

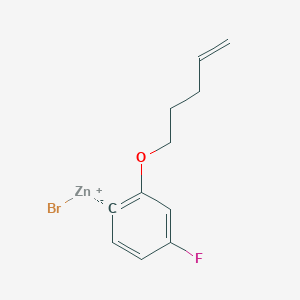
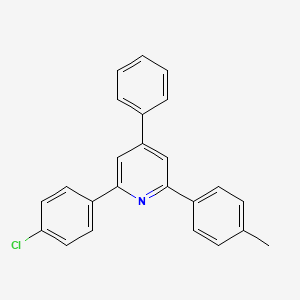
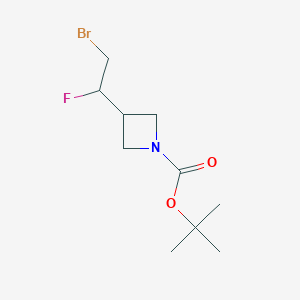
![2-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14880396.png)
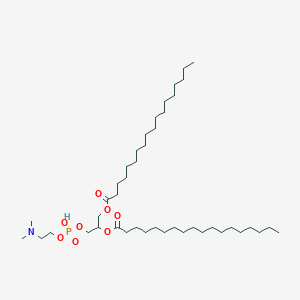
![3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14880408.png)
![[3-(2-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14880413.png)
